
1-(3-Nitroquinolin-4-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitroquinolin-4-yl)guanidine is a chemical compound with the molecular formula C10H9N5O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitroquinolin-4-yl)guanidine typically involves the reaction of 3-nitroquinoline with guanidine. The process can be carried out under various conditions, often involving the use of solvents and catalysts to facilitate the reaction. One common method involves the use of a transition metal catalyst to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
化学反应分析
Types of Reactions
1-(3-Nitroquinolin-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
1-(3-Nitroquinolin-4-yl)guanidine has several applications in scientific research:
作用机制
The mechanism of action of 1-(3-Nitroquinolin-4-yl)guanidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with DNA or proteins, leading to changes in their function and activity .
相似化合物的比较
Similar Compounds
1-(3-Nitroquinolin-4-yl)guanidine: Unique due to its specific substitution pattern on the quinoline ring.
1,1,3,3-Tetramethyl-2-(quinolin-8-yl)guanidine: Another quinoline derivative with different substituents, leading to varied chemical properties.
N1,N1-Dimethyl-3-nitrobenzene-1,4-diamine: A related compound with a different core structure but similar functional groups.
Uniqueness
This compound is unique due to its specific combination of a nitro group and a guanidine moiety attached to the quinoline ring.
属性
CAS 编号 |
51294-35-0 |
|---|---|
分子式 |
C10H9N5O2 |
分子量 |
231.21 g/mol |
IUPAC 名称 |
2-(3-nitroquinolin-4-yl)guanidine |
InChI |
InChI=1S/C10H9N5O2/c11-10(12)14-9-6-3-1-2-4-7(6)13-5-8(9)15(16)17/h1-5H,(H4,11,12,13,14) |
InChI 键 |
HFOQLQCWLDNGKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



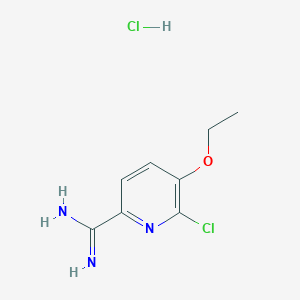
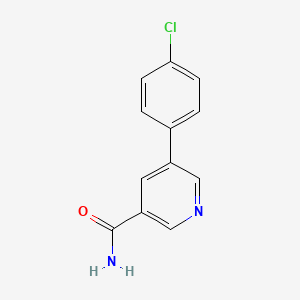
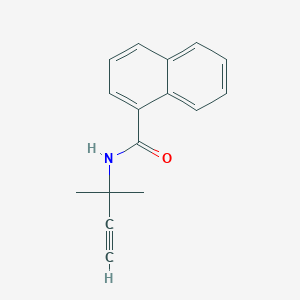

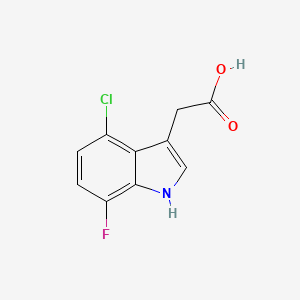
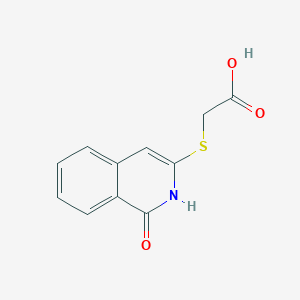


![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)



![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)
